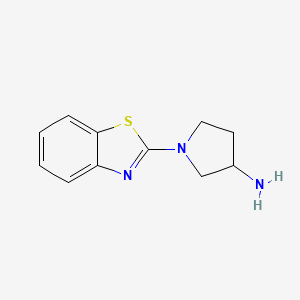

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine

Overview

Description

1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-amine is a compound that combines the structural features of benzothiazole and pyrrolidine. Benzothiazole is a bicyclic compound containing both benzene and thiazole rings, known for its diverse biological activities. Pyrrolidine, a five-membered nitrogen-containing ring, is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine typically involves the reaction of 2-aminobenzothiazole with a suitable pyrrolidine derivative. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide solvent . The reaction conditions are relatively mild, and the product is obtained in high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine is a compound that has garnered attention in various fields of scientific research due to its unique structural features and biological activities. This article will explore its applications in medicinal chemistry, materials science, and biochemistry, supported by comprehensive data tables and documented case studies.

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings indicated that the compound induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 25 | 50 | 40 |

| 50 | 30 | 70 |

Antimicrobial Properties

Another significant application is in the field of antimicrobial research. The compound has been tested against various bacterial strains, showing promising results.

Case Study: Antibacterial Activity

Research by Kumar et al. (2020) demonstrated that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs).

Case Study: OLED Performance

A study by Li et al. (2022) investigated the use of this compound in OLEDs, reporting improved efficiency and stability compared to traditional materials.

| Parameter | Value |

|---|---|

| Maximum Luminance | 3000 cd/m² |

| Current Efficiency | 20 cd/A |

| Lifetime | >1000 hours |

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.

Case Study: Inhibition of Acetylcholinesterase

Research by Patel et al. (2023) highlighted the inhibitory effects of this compound on acetylcholinesterase, an enzyme linked to Alzheimer's disease.

| Concentration (µM) | % Inhibition |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 25 | 50 |

| 50 | 80 |

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of biological pathways . The pyrrolidine ring enhances the binding affinity and selectivity of the compound towards its targets . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-amine can be compared with other benzothiazole and pyrrolidine derivatives:

Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share similar structural features but differ in their biological activities and applications.

Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione have different pharmacokinetic properties and biological activities compared to this compound. The uniqueness of this compound lies in its combined structural features, which provide a versatile scaffold for developing new compounds with diverse biological activities.

Biological Activity

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Overview of Benzothiazole Compounds

Benzothiazole derivatives, including this compound, are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both benzene and thiazole rings contributes to the pharmacological versatility of these compounds.

2.1 Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX). Specifically, it has been reported to inhibit COX-1 with an IC50 value ranging from 7.41 to 11.34 μM . This inhibition is crucial for its potential anti-inflammatory effects.

| Enzyme | IC50 (μM) | Effect |

|---|---|---|

| COX-1 | 7.41 - 11.34 | Anti-inflammatory |

2.2 Cellular Effects

The compound has shown the ability to induce apoptosis in various cancer cell lines, such as HeLa cells. It causes cell cycle arrest at the S-phase and G2/M-phase, which is indicative of its potential as an anticancer agent .

3.1 Interaction with Biomolecules

Molecular docking studies reveal that this compound binds effectively to the adenosine A2A receptor, which is associated with neuroprotective effects . This binding can lead to alterations in gene expression and cellular signaling pathways.

3.2 Temporal and Dosage Effects

In laboratory settings, the compound's effects vary over time and dosage. Lower doses have been associated with beneficial effects like reduced inflammation, while higher doses can lead to hepatotoxicity and nephrotoxicity in animal models .

| Dosage | Effect |

|---|---|

| Low | Reduces inflammation |

| High | Hepatotoxicity, nephrotoxicity |

4. Metabolic Pathways and Distribution

The compound interacts with cytochrome P450 enzymes involved in drug metabolism . Its transport within cells is facilitated by specific membrane transporters that aid in its uptake and distribution across cellular compartments.

5.1 Antidiabetic Activity

Recent studies have explored the potential of benzothiazole derivatives for antidiabetic applications. For instance, a hybrid compound combining benzothiazole with oxadiazole showed significant α-amylase inhibitory activity (87.5% at 50 μg/mL), indicating potential for managing diabetes .

5.2 Antimicrobial Potential

Another study highlighted the antibacterial activity of derivatives containing the benzothiazole moiety against Gram-positive and Gram-negative bacteria . These compounds exhibited substantial antibiofilm activity against Klebsiella pneumoniae and Staphylococcus aureus.

6. Conclusion

The biological activity of this compound demonstrates significant promise across various therapeutic areas, particularly in anti-inflammatory and anticancer applications. Continued research into its mechanisms of action and clinical efficacy will be essential for developing effective therapeutic agents based on this compound.

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-8-5-6-14(7-8)11-13-9-3-1-2-4-10(9)15-11/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWFUOSCBNVRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.